N-(2-Hydroxy-5-(methylthio)phenyl)methanesulfonamide
Description
N-(2-Hydroxy-5-(methylthio)phenyl)methanesulfonamide is an organic compound characterized by the presence of a hydroxyl group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring
Properties
Molecular Formula |
C8H11NO3S2 |
|---|---|
Molecular Weight |
233.3 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-13-6-3-4-8(10)7(5-6)9-14(2,11)12/h3-5,9-10H,1-2H3 |
InChI Key |
UAUNQUVAAQIMMT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-5-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-5-(methylthio)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-5-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-(2-Hydroxy-5-(2-(methylamino)ethyl)phenyl)methanesulfonamide
- N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-2-propanyl)amino]ethyl}phenyl)methanesulfonamide
Comparison: N-(2-Hydroxy-5-(methylthio)phenyl)methanesulfonamide is unique due to the presence of the methylthio group, which can impart distinct chemical properties and reactivity compared to similar compounds
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